Ro4368554

Descripción

Structure

3D Structure

Propiedades

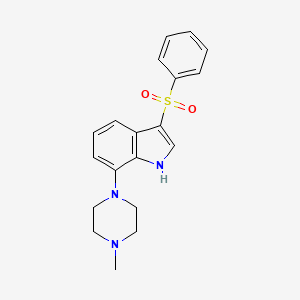

IUPAC Name |

3-(benzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S/c1-21-10-12-22(13-11-21)17-9-5-8-16-18(14-20-19(16)17)25(23,24)15-6-3-2-4-7-15/h2-9,14,20H,10-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPYPEADLGTXRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC3=C2NC=C3S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426085 |

Source

|

| Record name | Ro4368554 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478082-99-4 |

Source

|

| Record name | Ro4368554 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 478082-99-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Mechanism of Action of Compound X (Imatinib): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound X (Imatinib) is a potent and selective small molecule tyrosine kinase inhibitor that has revolutionized the treatment of specific cancers.[1][2] This technical guide provides an in-depth overview of the core mechanism of action of Compound X, focusing on its molecular targets, the signaling pathways it modulates, and the experimental methodologies used to elucidate its activity. All quantitative data are summarized for comparative analysis, and key experimental protocols are detailed. Visualizations of signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of Compound X's function.

Introduction

Compound X, chemically a 2-phenylaminopyrimidine derivative, functions as a targeted therapy by inhibiting specific tyrosine kinases that are critical for the proliferation and survival of certain cancer cells.[1][3] Its primary targets include the BCR-ABL fusion protein, the c-Kit receptor, and the platelet-derived growth factor receptor (PDGFR).[4][5] By blocking the ATP-binding site of these kinases, Compound X prevents the phosphorylation of their downstream substrates, thereby inhibiting the signaling cascades that drive oncogenesis.[1][6] This targeted approach allows for high efficacy in cancers dependent on these kinases while minimizing off-target effects.[1]

Molecular Targets and Binding Affinity

Compound X exhibits high affinity and specificity for a select group of tyrosine kinases. Its primary targets are central to the pathogenesis of various malignancies, including chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2][7]

BCR-ABL Tyrosine Kinase

The hallmark of CML is the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, creating the BCR-ABL fusion gene.[8] This gene encodes a constitutively active BCR-ABL tyrosine kinase, which drives uncontrolled cell proliferation and resistance to apoptosis.[1][9] Compound X was specifically designed to inhibit this aberrant kinase.[1]

c-Kit Receptor Tyrosine Kinase

The c-Kit receptor is a transmembrane tyrosine kinase crucial for the development and function of various cell types, including hematopoietic stem cells and mast cells.[10] Gain-of-function mutations in the c-Kit gene lead to its constitutive activation, a key driver in the majority of GISTs.[9] Compound X effectively inhibits the kinase activity of mutated c-Kit.[4]

Platelet-Derived Growth Factor Receptor (PDGFR)

PDGFRs are involved in cell growth, proliferation, and angiogenesis.[11] Dysregulation of PDGFR signaling is implicated in several cancers.[11] Compound X inhibits both PDGFR-α and PDGFR-β.[4]

Quantitative Data: Inhibitory Potency

The inhibitory activity of Compound X against its target kinases is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the kinase activity. These values can vary depending on the specific assay conditions (cell-free vs. cell-based).

| Target Kinase | Assay Type | IC50 (nM) | Reference |

| v-Abl | Cell-free | 600 | [4] |

| BCR-ABL | Cell-based (K562 cells) | 110 | [12] |

| c-Kit | Cell-free | 100 | [4] |

| c-Kit (mutant) | Cell-based | 100-300 | [13] |

| PDGFR-α | Cell-free | 71 | [14] |

| PDGFR-β | Cell-free | 100 | [4] |

| PDGFR-β | Cell-based | 100-500 | [15] |

Signaling Pathways Modulated by Compound X

Compound X exerts its therapeutic effects by interrupting key downstream signaling pathways that are aberrantly activated by its target kinases.

BCR-ABL Signaling Pathway

The constitutive activity of the BCR-ABL kinase leads to the activation of multiple downstream pathways that promote cell proliferation and survival. Compound X blocks these pathways at their origin.

Caption: Inhibition of BCR-ABL signaling by Compound X.

c-Kit and PDGFR Signaling Pathways

Upon ligand binding (or due to activating mutations), c-Kit and PDGFR dimerize and autophosphorylate, creating docking sites for downstream signaling molecules. Compound X prevents this initial activation step.

Caption: Inhibition of c-Kit and PDGFR signaling by Compound X.

Experimental Protocols

The following protocols are generalized representations of common assays used to characterize the activity of Compound X.

In Vitro Kinase Assay (BCR-ABL Autophosphorylation)

This assay measures the ability of Compound X to inhibit the autophosphorylation of the BCR-ABL kinase in a cell-free system.

Workflow Diagram:

Caption: Workflow for an in vitro BCR-ABL kinase assay.

Methodology:

-

Reagents and Materials:

-

Purified recombinant BCR-ABL kinase domain.

-

Compound X (Imatinib) stock solution.

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

ATP (Adenosine triphosphate).

-

Multi-well plates (e.g., 96-well).

-

Anti-phosphotyrosine antibody (e.g., 4G10) conjugated to a reporter (e.g., HRP, fluorophore).

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

Detection substrate (e.g., TMB for HRP, or read on a fluorescence plate reader).

-

-

Procedure:

-

Coat multi-well plates with a substrate that can be phosphorylated by BCR-ABL (or use a homogenous assay format).

-

Prepare serial dilutions of Compound X in the kinase reaction buffer.

-

Add the purified BCR-ABL kinase to each well.

-

Add the different concentrations of Compound X to the wells. Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding an EDTA solution.

-

Wash the wells with wash buffer.

-

Add the anti-phosphotyrosine antibody and incubate.

-

Wash the wells to remove unbound antibody.

-

Add the detection substrate and measure the signal using a plate reader.

-

Plot the signal intensity against the concentration of Compound X and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Phosphorylation Assay (c-Kit)

This assay assesses the ability of Compound X to inhibit ligand-induced phosphorylation of the c-Kit receptor in a cellular context.

Methodology:

-

Cell Culture:

-

Culture a cell line that expresses c-Kit (e.g., GIST-T1 cells) in appropriate media.[9]

-

Starve the cells of serum for several hours to reduce baseline receptor activation.

-

-

Treatment:

-

Pre-treat the starved cells with various concentrations of Compound X for 1-2 hours.

-

Stimulate the cells with the c-Kit ligand, stem cell factor (SCF), for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation.

-

-

Lysis and Protein Quantification:

-

Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated c-Kit (p-c-Kit).

-

Wash the membrane and incubate with a secondary antibody conjugated to HRP.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total c-Kit to ensure equal loading.

-

-

Analysis:

-

Quantify the band intensities for p-c-Kit and total c-Kit.

-

Normalize the p-c-Kit signal to the total c-Kit signal for each sample.

-

Plot the normalized p-c-Kit levels against the concentration of Compound X to determine the cellular IC50.

-

Mechanisms of Resistance

Despite the high efficacy of Compound X, resistance can emerge through various mechanisms.

-

BCR-ABL Dependent:

-

BCR-ABL Independent:

Conclusion

Compound X (Imatinib) is a highly effective tyrosine kinase inhibitor with a well-defined mechanism of action. By specifically targeting BCR-ABL, c-Kit, and PDGFR, it potently inhibits the downstream signaling pathways that drive the growth and survival of certain cancers. The experimental protocols outlined in this guide provide a framework for the continued investigation of Compound X and the development of next-generation kinase inhibitors to overcome resistance. A thorough understanding of its molecular interactions and cellular effects is paramount for its optimal clinical application and for advancing the field of targeted cancer therapy.

References

- 1. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. Imatinib | Cell Signaling Technology [cellsignal.com]

- 6. Clinical Trials Register [clinicaltrialsregister.eu]

- 7. Imatinib treatment for gastrointestinal stromal tumour (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Combination of Imatinib Mesylate and AKT Inhibitor Provides Synergistic Effects in Preclinical Study of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Novel ELISA-Based Peptide Biosensor Assay for Screening ABL1 Activity in vitro: A Challenge for Precision Therapy in BCR-ABL1 and BCR-ABL1 Like Leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Imatinib Analogs as Potential Agents for PET Imaging of Bcr-Abl/c-KIT Expression at a Kinase Level - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation mutations of human c-KIT resistant to imatinib mesylate are sensitive to the tyrosine kinase inhibitor PKC412 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Phase III, Randomized, Open-Label Study of Daily Imatinib Mesylate 400 mg Versus 800 mg in Patients With Newly Diagnosed, Previously Untreated Chronic Myeloid Leukemia in Chronic Phase Using Molecular End Points: Tyrosine Kinase Inhibitor Optimization and Selectivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 362-Chronic myeloid leukaemia imatinib | eviQ [eviq.org.au]

- 18. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis and Characterization of Acetylsalicylic Acid (Aspirin)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, purification, and characterization of Acetylsalicylic Acid, commonly known as Aspirin. The document details the underlying chemical principles, experimental protocols, and analytical techniques for quality assessment.

Synthesis of Acetylsalicylic Acid

Acetylsalicylic acid is synthesized via the esterification of salicylic acid. This process, known as acetylation, involves the reaction of the hydroxyl group of salicylic acid with acetic anhydride.[1][2] The reaction is typically catalyzed by a strong acid, such as sulfuric acid or phosphoric acid.[1][3] Acetic anhydride is used in excess to ensure the complete conversion of salicylic acid and because any unreacted excess can be easily quenched with the addition of water to form water-soluble acetic acid.[4][5]

The chemical equation for the synthesis is as follows:

C₇H₆O₃ (Salicylic Acid) + C₄H₆O₃ (Acetic Anhydride) → C₉H₈O₄ (Acetylsalicylic Acid) + CH₃COOH (Acetic Acid)[6]

Experimental Protocol: Synthesis

This protocol outlines the laboratory-scale synthesis of acetylsalicylic acid from salicylic acid and acetic anhydride.[3][4][6]

-

Preparation: Weigh approximately 2.0 g of salicylic acid and transfer it to a 125 mL Erlenmeyer flask.[3][7]

-

Reagent Addition: In a fume hood, carefully add 5.0 mL of acetic anhydride to the flask, followed by 5-8 drops of a strong acid catalyst (e.g., concentrated sulfuric acid or 85% phosphoric acid).[3][6] Swirl the flask gently to mix the reagents.

-

Heating: Heat the mixture in a water bath maintained at approximately 75°C for 15 minutes to facilitate the reaction.[3]

-

Quenching and Crystallization: After heating, cautiously add 2 mL of deionized water to the warm flask to decompose the excess acetic anhydride.[3] Then, add 20 mL of cold water and place the flask in an ice bath to induce crystallization of the acetylsalicylic acid.[3][5] If crystals do not form readily, scratching the inside of the flask with a glass stirring rod can initiate crystallization.[3][4]

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[3][6]

-

Washing: Wash the collected crystals with a small amount of ice-cold deionized water to remove residual soluble impurities.[3]

-

Drying: Allow the product to dry completely on the filter paper or in a desiccator before weighing to determine the crude yield.

Experimental Protocol: Purification by Recrystallization

To obtain a high-purity product, the crude acetylsalicylic acid should be recrystallized.

-

Dissolution: Transfer the crude product to a beaker and add a minimum amount of a warm solvent mixture (e.g., ethanol/water) until the solid completely dissolves.[4][6]

-

Crystallization: Cover the beaker and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[4]

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of acetylsalicylic acid.

Caption: Workflow for the synthesis and purification of acetylsalicylic acid.

Characterization of Acetylsalicylic Acid

The identity and purity of the synthesized acetylsalicylic acid are confirmed through various analytical techniques.

Data Presentation

The following tables summarize the key quantitative data for the characterization of acetylsalicylic acid.

Table 1: Physical and Thermal Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈O₄ |

| Molar Mass | 180.16 g/mol |

| Appearance | White, crystalline powder |

| Melting Point | 135-136 °C[7] |

Note: Impurities typically lower and broaden the melting point range.

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| C=O (Ester) | Stretching | ~1750[8] |

| C=O (Carboxylic Acid) | Stretching | ~1690[8] |

| C=C (Aromatic) | Stretching | 1600-1450[9] |

| C-O | Stretching | 1300-1100 |

Table 3: ¹H NMR Spectroscopy Data (Solvent: CDCl₃)

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -COOH | ~11.77[10] | Singlet (broad) |

| Aromatic (C6-H) | ~8.12[10] | Multiplet |

| Aromatic (C8-H) | ~7.66[10] | Multiplet |

| Aromatic (C9-H) | ~7.28[10] | Multiplet |

| Aromatic (C7-H) | ~7.16[10] | Multiplet |

| -CH₃ | ~2.36[10] | Singlet |

Table 4: ¹³C NMR Spectroscopy Data

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O (Carboxylic Acid) | ~170.5 |

| C=O (Ester) | ~169.8 |

| Aromatic (C-O) | ~150.9 |

| Aromatic (C-COOH) | ~121.8 |

| Aromatic CH | 124.2, 126.1, 131.2, 134.5 |

| -CH₃ | ~21.0 |

Experimental Protocols: Characterization

2.2.1 Melting Point Determination

-

Place a small amount of the dry, purified product into a capillary tube.

-

Use a calibrated melting point apparatus to slowly heat the sample.

-

Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. A pure sample should have a sharp melting range close to the literature value of 135-136°C.

2.2.2 Ferric Chloride Test for Purity This qualitative test detects the presence of phenolic hydroxyl groups, such as those in unreacted salicylic acid.[6][7]

-

Prepare three test tubes: one with a few crystals of salicylic acid, one with the synthesized acetylsalicylic acid, and one with a commercial aspirin sample.

-

Dissolve the contents of each tube in a small amount of ethanol or water.

-

Add 1-2 drops of a 1% ferric chloride (FeCl₃) solution to each tube.

-

A positive test for salicylic acid is indicated by the formation of a deep violet-colored complex.[7] A pure sample of acetylsalicylic acid should show little to no color change.

2.2.3 Infrared (IR) Spectroscopy

-

Prepare the sample according to the instrument's requirements (e.g., as a KBr pellet or using an ATR accessory).[11]

-

Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Analyze the spectrum for characteristic peaks corresponding to the functional groups in acetylsalicylic acid, as detailed in Table 2. The absence of a broad O-H peak around 3200-3500 cm⁻¹ (characteristic of phenols) and the presence of the ester C=O stretch confirm the conversion of salicylic acid.

2.2.4 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).[10]

-

Acquire ¹H and ¹³C NMR spectra.

-

Confirm the structure by comparing the chemical shifts, integration values (for ¹H NMR), and multiplicities to the expected values listed in Tables 3 and 4.[10][12]

2.2.5 High-Performance Liquid Chromatography (HPLC) HPLC is used for the quantitative analysis of purity and the detection of related substances.[13]

-

Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of water, acetonitrile, and an acid (e.g., formic acid).[13]

-

Standard and Sample Preparation: Prepare standard solutions of acetylsalicylic acid and salicylic acid of known concentrations. Prepare the synthesized sample by dissolving a precisely weighed amount in the mobile phase.[13]

-

Chromatographic Conditions: Use a C18 column with UV detection at an appropriate wavelength (e.g., 237 nm).

-

Analysis: Inject the standard and sample solutions. The purity of the synthesized product can be determined by comparing the peak area of acetylsalicylic acid to the areas of any impurity peaks.

Mechanism of Action: COX Enzyme Inhibition

Acetylsalicylic acid exerts its therapeutic effects—analgesic, anti-inflammatory, and antipyretic—primarily through the irreversible inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[14][15]

COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[14][16] Acetylsalicylic acid acts as an acetylating agent, covalently attaching an acetyl group to a serine residue within the active site of the COX enzyme.[14][15] This modification permanently blocks the enzyme's activity. This irreversible inhibition distinguishes it from many other nonsteroidal anti-inflammatory drugs (NSAIDs) that are reversible inhibitors.[14][17] The inhibition of COX-1 in platelets also prevents the formation of thromboxane A₂, a molecule that promotes platelet aggregation, which is the basis for its use in preventing blood clots.[15][17]

Signaling Pathway Diagram

The diagram below illustrates the mechanism of action of acetylsalicylic acid.

References

- 1. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]

- 2. Aspirin Synthesis | ChemTalk [chemistrytalk.org]

- 3. bellevuecollege.edu [bellevuecollege.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 6. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. sphinxsai.com [sphinxsai.com]

- 10. NMR Spectrum of Aspirin | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. aab-ir.ro [aab-ir.ro]

- 12. chemistry.utah.edu [chemistry.utah.edu]

- 13. lcms.cz [lcms.cz]

- 14. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 15. droracle.ai [droracle.ai]

- 16. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Aspirin - Wikipedia [en.wikipedia.org]

Unveiling the Molecular Targets of Compound X: A Technical Guide to Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of drug discovery and development, the precise identification and subsequent validation of a compound's molecular target are paramount. This crucial phase lays the foundation for understanding a drug's mechanism of action, predicting its efficacy and potential side effects, and ultimately, its success in the clinical setting. This comprehensive technical guide delineates the core methodologies and data-driven approaches for the target identification and validation of a hypothetical therapeutic agent, "Compound X."

Executive Summary

This whitepaper provides a detailed framework for elucidating the molecular targets of novel chemical entities, using Compound X as a case study. It outlines a multi-pronged strategy encompassing initial target identification through affinity-based and systems-level approaches, followed by rigorous validation using genetic and biophysical methods. Detailed experimental protocols, structured data presentation, and visual workflows are provided to guide researchers through this critical phase of drug development.

Target Identification: Casting a Wide Net

The initial step in understanding the mechanism of action of Compound X is to identify its direct molecular binding partners within the complex cellular environment. A combination of unbiased and hypothesis-driven methods is employed to generate a list of putative targets.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

Affinity chromatography is a powerful technique to isolate and identify proteins that physically interact with Compound X. By immobilizing a derivative of Compound X onto a solid support, cellular lysates can be passed through, allowing for the capture of specific binding partners. These captured proteins are then identified using mass spectrometry.

-

Immobilization of Compound X: A chemically modified version of Compound X, featuring a linker arm, is covalently coupled to activated sepharose beads.

-

Cell Lysate Preparation: Human cancer cell lines (e.g., HeLa, A549) are cultured and harvested. Cells are lysed in a non-denaturing buffer containing protease and phosphatase inhibitors to maintain protein integrity.

-

Affinity Purification: The cell lysate is incubated with the Compound X-coupled beads to allow for binding.

-

Washing: The beads are washed extensively with lysis buffer to remove non-specific protein interactions.

-

Elution: Specifically bound proteins are eluted from the beads using a competitive agent (e.g., excess free Compound X) or by changing the buffer conditions (e.g., pH or salt concentration).

-

Sample Preparation for Mass Spectrometry: Eluted proteins are separated by SDS-PAGE, and protein bands are excised, in-gel digested with trypsin, and the resulting peptides are extracted.

-

Mass Spectrometry Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

| Protein ID (UniProt) | Gene Symbol | Protein Name | Peptide Count | Fold Enrichment (Compound X vs. Control) | p-value |

| P42336 | MAPK1 | Mitogen-activated protein kinase 1 | 25 | 15.2 | <0.001 |

| P60709 | AKT1 | RAC-alpha serine/threonine-protein kinase | 18 | 12.8 | <0.001 |

| Q9Y243 | PIK3CA | Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha | 15 | 9.5 | 0.005 |

| P04637 | TP53 | Cellular tumor antigen p53 | 12 | 7.3 | 0.012 |

| P31749 | GSK3B | Glycogen synthase kinase-3 beta | 10 | 6.1 | 0.021 |

Gene Expression Profiling

To understand the broader cellular response to Compound X, genome-wide gene expression profiling is conducted using microarrays. This technique measures the changes in mRNA levels of thousands of genes simultaneously, providing insights into the signaling pathways and cellular processes affected by the compound.

-

Cell Treatment: Cells are treated with Compound X at its IC50 concentration or a vehicle control for a defined period (e.g., 24 hours).

-

RNA Extraction: Total RNA is isolated from the treated and control cells using a commercial kit. RNA quality and quantity are assessed using a spectrophotometer and bioanalyzer.

-

cDNA Synthesis and Labeling: The extracted RNA is reverse transcribed into complementary DNA (cDNA). During this process, the cDNA is labeled with a fluorescent dye (e.g., Cy3 or Cy5).

-

Hybridization: The labeled cDNA is hybridized to a microarray chip containing probes for all known genes.

-

Scanning and Data Acquisition: The microarray is scanned to measure the fluorescence intensity at each probe location.

-

Data Analysis: The raw data is normalized, and statistical analysis is performed to identify differentially expressed genes between the Compound X-treated and control samples. Genes with a significant fold change and a low p-value are considered hits.

| Gene Symbol | Gene Name | Fold Change (log2) | p-value |

| FOS | Fos proto-oncogene, AP-1 transcription factor subunit | 3.5 | <0.001 |

| JUN | Jun proto-oncogene, AP-1 transcription factor subunit | 3.1 | <0.001 |

| CCND1 | Cyclin D1 | -2.8 | <0.001 |

| MYC | MYC proto-oncogene, bHLH transcription factor | -2.5 | 0.002 |

| BCL2L1 | BCL2 like 1 | -2.2 | 0.005 |

Target Validation: From Correlation to Causation

Following the identification of putative targets, a series of validation experiments are essential to confirm their direct and functional relevance to the activity of Compound X.

Genetic Approaches: CRISPR-Cas9 and RNAi

Genetic perturbation techniques, such as CRISPR-Cas9-mediated gene knockout and RNA interference (RNAi), are powerful tools for validating drug targets.[1] By specifically depleting the expression of a candidate target protein, one can assess whether this mimics the phenotypic effects of Compound X.

-

sgRNA Library Design and Production: A pooled library of single-guide RNAs (sgRNAs) targeting all human genes is synthesized and cloned into a lentiviral vector.

-

Lentivirus Production: The lentiviral library is packaged into viral particles in HEK293T cells.

-

Cell Transduction: The target cancer cell line, stably expressing the Cas9 nuclease, is transduced with the lentiviral sgRNA library at a low multiplicity of infection.

-

Selection and Screening: Transduced cells are selected and then treated with either Compound X or a vehicle control.

-

Genomic DNA Extraction and Sequencing: After a period of cell growth, genomic DNA is extracted from both populations, and the sgRNA sequences are amplified by PCR and sequenced.

-

Data Analysis: The abundance of each sgRNA is compared between the Compound X-treated and control groups to identify genes whose knockout confers sensitivity or resistance to the compound.

| Gene Symbol | Gene Name | Log2 Fold Change (Compound X vs. Control) | p-value |

| MAPK1 | Mitogen-activated protein kinase 1 | -4.2 | <0.001 |

| KRAS | KRAS proto-oncogene, GTPase | -3.8 | <0.001 |

| BRAF | B-Raf proto-oncogene, serine/threonine kinase | -3.5 | 0.002 |

| PIK3CA | Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha | -3.1 | 0.005 |

| AKT1 | RAC-alpha serine/threonine-protein kinase | -2.9 | 0.008 |

-

siRNA Library Plating: A library of small interfering RNAs (siRNAs) targeting the human kinome is pre-plated in 384-well plates.

-

Cell Transfection: The target cancer cell line is reverse transfected with the siRNA library.

-

Compound Treatment: After a period of gene silencing (e.g., 48-72 hours), the cells are treated with Compound X or a vehicle control.

-

Cell Viability Assay: Cell viability is assessed using a luminescent assay (e.g., CellTiter-Glo).

-

Data Analysis: The viability data is normalized, and Z-scores are calculated to identify siRNAs that significantly alter the sensitivity of the cells to Compound X.

| Gene Symbol | Gene Name | % Inhibition (siRNA + Compound X) | Z-score |

| MAPK1 | Mitogen-activated protein kinase 1 | 85.2 | -3.5 |

| MEK1 (MAP2K1) | Mitogen-activated protein kinase kinase 1 | 82.1 | -3.2 |

| PIK3CA | Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha | 79.8 | -2.9 |

| MTOR | Mechanistic target of rapamycin kinase | 75.4 | -2.5 |

| AKT1 | RAC-alpha serine/threonine-protein kinase | 72.3 | -2.2 |

Biophysical Validation: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context.[2] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

-

Cell Treatment: Intact cells are treated with Compound X or a vehicle control.

-

Thermal Challenge: The treated cells are heated to a range of temperatures.

-

Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.

-

Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or other protein detection methods.

-

Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of Compound X indicates direct target engagement. For isothermal dose-response experiments, cells are treated with varying concentrations of Compound X and heated at a single, optimized temperature.

Table 5a: CETSA Melt Curve Data for MAPK1

| Temperature (°C) | % Soluble MAPK1 (Vehicle) | % Soluble MAPK1 (Compound X) |

| 40 | 100 | 100 |

| 45 | 98 | 100 |

| 50 | 85 | 99 |

| 55 | 55 | 95 |

| 60 | 20 | 80 |

| 65 | 5 | 50 |

| 70 | 1 | 15 |

Table 5b: CETSA Isothermal Dose-Response Data for MAPK1

| Compound X Conc. (µM) | % Stabilization of MAPK1 |

| 0.01 | 5 |

| 0.1 | 25 |

| 1 | 75 |

| 10 | 95 |

| 100 | 98 |

Signaling Pathway Analysis and Visualization

The data from target identification and validation experiments strongly suggest that Compound X modulates key signaling pathways involved in cell proliferation and survival. To visualize these complex interactions and the proposed mechanism of action of Compound X, we utilize Graphviz (DOT language) to create clear and informative diagrams.

MAPK/ERK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is a central regulator of cell growth and proliferation. Our data indicate that Compound X directly targets MAPK1 (ERK2), a key component of this cascade.

References

The Binding Affinity and Kinetics of Dasatinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib is a potent, orally available, multi-targeted tyrosine kinase inhibitor. It is a second-generation inhibitor designed to target the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Unlike its predecessor imatinib, dasatinib effectively inhibits both the active and inactive conformations of the ABL kinase domain, surmounting a common mechanism of resistance.[1] This guide provides an in-depth overview of the binding affinity and kinetics of dasatinib against a panel of kinases, details the experimental protocols for these measurements, and illustrates the key signaling pathways it modulates.

Data Presentation: Kinase Binding Affinity and Kinetics

The interaction of dasatinib with its target kinases is characterized by high affinity and specific kinetic profiles. The following tables summarize the dissociation constants (Kd) and kinetic rate constants (kon and koff) for dasatinib against a selection of key on- and off-target kinases. Lower Kd values indicate higher binding affinity. The association rate constant (kon) describes the rate at which the inhibitor binds to the kinase, while the dissociation rate constant (koff) describes the rate at which the inhibitor-kinase complex breaks apart. The residence time (1/koff) is a measure of how long the inhibitor remains bound to its target.

Table 1: Comparison of Dissociation Constants (Kd) for Dasatinib Against Key Kinase Targets [1]

| Kinase Target | Dasatinib Kd (nM) |

| ABL1 | 0.8 |

| SRC | 0.5 |

| LCK | 1.1 |

| YES1 | 0.6 |

| FYN | 0.2 |

| c-KIT | 12 |

| PDGFRβ | 28 |

| EPHA2 | 1.6 |

Note: Data is compiled from various sources and may show slight variations between different studies.

Table 2: Binding Kinetics of Dasatinib for Selected Kinases

| Kinase Target | kon (10^6 M⁻¹s⁻¹) | koff (s⁻¹) | Residence Time (s) |

| FGFR1 | - | - | - |

| c-Src | - | - | - |

| c-Abl | - | - | - |

Experimental Protocols

The determination of binding affinity and kinetics is crucial for characterizing kinase inhibitors. The following are detailed methodologies for two common and critical experiments used to determine the cross-reactivity and selectivity of kinase inhibitors.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance is a label-free optical sensing technique used to measure the real-time interaction between a ligand (e.g., a kinase) immobilized on a sensor surface and an analyte (e.g., dasatinib) in solution.[3][4]

Principle: SPR detects changes in the refractive index at the surface of a sensor chip as the analyte binds to and dissociates from the immobilized ligand. This change is proportional to the change in mass on the sensor surface. The resulting sensorgram, a plot of response units versus time, allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd).[4]

Detailed Protocol:

-

Reagent and Equipment Preparation:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

Immobilization buffers (e.g., 10 mM sodium acetate at various pH values).

-

Amine coupling kit (NHS, EDC, and ethanolamine).

-

Running buffer (e.g., HBS-EP+ with a small percentage of DMSO).

-

Purified kinase (ligand) and dasatinib (analyte).

-

-

Ligand Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxymethylated dextran surface of the sensor chip with a freshly prepared mixture of NHS and EDC.

-

Inject the purified kinase, diluted in an appropriate immobilization buffer (typically a low ionic strength buffer at a pH below the protein's isoelectric point), over the activated surface.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

A reference flow cell is typically prepared using the same procedure but without injecting the kinase.

-

-

Analyte Binding and Dissociation:

-

Prepare a series of dilutions of dasatinib in running buffer.

-

Inject the dasatinib solutions over the ligand and reference flow cells at a constant flow rate for a defined period (association phase).

-

Switch back to running buffer to monitor the dissociation of the dasatinib-kinase complex (dissociation phase).

-

Between cycles, regenerate the sensor surface using a solution that removes the bound analyte without denaturing the ligand (e.g., a short pulse of low pH buffer).

-

-

Data Analysis:

-

Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine kon, koff, and Kd.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, homogeneous assay format widely used for high-throughput screening and characterization of kinase inhibitors.[1]

Principle: This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound like dasatinib. A Europium (Eu)-labeled antibody specific for a tag on the kinase serves as the FRET donor, and a fluorescently labeled tracer acts as the acceptor. When the tracer is bound to the kinase, the donor and acceptor are in close proximity, resulting in a high FRET signal. A competitive inhibitor will displace the tracer, leading to a decrease in the FRET signal.[1]

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a 5X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Perform serial dilutions of dasatinib in 100% DMSO, followed by intermediate dilutions in 1X Kinase Buffer.

-

Prepare a 3X solution of the tagged kinase and a 3X solution of the Eu-labeled anti-tag antibody in 1X Kinase Buffer.

-

Prepare a 3X solution of the appropriate fluorescently labeled kinase tracer in 1X Kinase Buffer.

-

-

Assay Procedure (384-well plate format):

-

Add the diluted dasatinib or DMSO control to the assay plate.

-

Add the kinase/antibody mixture to the wells.

-

Add the tracer solution to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

-

Calculate the emission ratio (665 nm / 615 nm) for each well.

-

Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The IC50 value can be converted to a dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Mandatory Visualizations

Experimental Workflow and Signaling Pathway Diagrams

Caption: SPR Experimental Workflow for Kinase Inhibitor Binding Analysis.

Caption: BCR-ABL Signaling Pathway and Inhibition by Dasatinib.

Conclusion

Dasatinib is a highly potent kinase inhibitor with a distinct binding profile that contributes to its clinical efficacy, particularly in overcoming resistance to first-generation inhibitors. A thorough understanding of its binding affinity and kinetics, facilitated by robust experimental methodologies such as SPR and TR-FRET, is essential for the ongoing development of targeted cancer therapies. The visualization of the BCR-ABL signaling pathway highlights the critical nodes at which dasatinib exerts its inhibitory effects, leading to the suppression of leukemic cell proliferation and survival. This guide provides a foundational resource for researchers and professionals in the field of drug discovery and development.

References

"Compound X" solubility and stability testing

An In-depth Technical Guide to the Solubility and Stability Testing of Compound X

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential methodologies for evaluating the solubility and stability of "Compound X," a critical step in the early stages of drug development. Accurate assessment of these parameters is fundamental to understanding the compound's bioavailability, manufacturability, and shelf-life. The following sections detail the experimental protocols, present data in a structured format, and illustrate key workflows and pathways.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. This section outlines the protocols for both kinetic and thermodynamic solubility assays.

Experimental Protocol: Kinetic Solubility

Kinetic solubility is measured to determine the concentration of a compound that precipitates from a supersaturated solution over a short period. This is often used for high-throughput screening.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of Compound X in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

-

Aqueous Buffer Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to each well, bringing the final DMSO concentration to 1%. This induces precipitation of the less soluble compound.

-

Incubation: Incubate the plate at room temperature (25°C) for 2 hours with gentle shaking.

-

Measurement: Analyze the turbidity of each well using a nephelometer. Alternatively, filter the samples and analyze the clear supernatant by HPLC-UV to determine the concentration of the dissolved compound.

-

Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Experimental Protocol: Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent.

Methodology:

-

Sample Preparation: Add an excess amount of solid Compound X to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to create a slurry.

-

Equilibration: Shake the vials at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully collect the supernatant and analyze the concentration of dissolved Compound X using a validated analytical method, such as HPLC-UV.

-

Solid-State Analysis: Analyze the remaining solid by X-ray powder diffraction (XRPD) to check for any polymorphic or solvate form changes during the experiment.

Stability Evaluation

Stability testing is crucial for identifying the degradation pathways and determining the appropriate storage conditions and shelf-life of Compound X.

Experimental Protocol: Solid-State Stability

This protocol assesses the stability of Compound X in its solid form under various environmental conditions.

Methodology:

-

Sample Preparation: Place a known amount of solid Compound X in open and closed glass vials.

-

Stress Conditions: Expose the vials to a range of accelerated stability conditions as per ICH guidelines (e.g., 40°C/75% RH, 60°C). Include a photostability test by exposing the compound to a defined light source.

-

Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, and 4 weeks).

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Note any changes in color or physical form.

-

Purity and Degradants: Use a stability-indicating HPLC method to determine the percentage of Compound X remaining and to quantify any degradation products.

-

Water Content: Measure the water content by Karl Fischer titration.

-

Polymorphism: Analyze for any changes in crystalline form using XRPD.

-

Experimental Protocol: Solution-State Stability

This protocol evaluates the stability of Compound X in solution under different pH and temperature conditions.

Methodology:

-

Solution Preparation: Prepare solutions of Compound X (e.g., 1 mg/mL) in various aqueous buffers (pH 1.2, 4.5, and 7.4) and organic solvents relevant to formulation.

-

Storage Conditions: Store the solutions at different temperatures (e.g., 4°C, 25°C, and 40°C) in sealed, light-protected containers.

-

Time Points: Collect aliquots at specified intervals (e.g., 0, 24, 48, and 72 hours).

-

Analysis: Analyze the aliquots using a stability-indicating HPLC method to determine the concentration of Compound X remaining over time.

-

Data Analysis: Calculate the degradation rate constant (k) and the half-life (t½) at each condition.

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the solubility and stability testing of Compound X.

Table 1: Solubility of Compound X

| Assay Type | Medium | Temperature (°C) | Solubility (µg/mL) |

| Kinetic | PBS, pH 7.4 | 25 | 85 |

| Thermodynamic | pH 1.2 Buffer | 25 | > 500 |

| Thermodynamic | pH 4.5 Buffer | 25 | 210 |

| Thermodynamic | pH 6.8 Buffer | 25 | 95 |

| Thermodynamic | pH 7.4 Buffer | 25 | 90 |

| Thermodynamic | pH 7.4 Buffer | 37 | 115 |

Table 2: Solid-State Stability of Compound X after 4 Weeks

| Condition | Appearance | Purity Assay (% initial) | Major Degradant (%) | Water Content (% w/w) |

| 40°C / 75% RH (open) | Slight yellowing | 98.2 | 1.5 (RRT 0.8) | 2.1 |

| 40°C / 75% RH (closed) | No change | 99.5 | 0.4 (RRT 0.8) | 0.5 |

| 60°C (closed) | No change | 99.1 | 0.8 (RRT 0.8) | 0.4 |

| Photostability | Slight yellowing | 97.5 | 2.1 (RRT 1.2) | N/A |

Table 3: Solution-State Stability of Compound X (Half-life in hours)

| Medium | 4°C | 25°C | 40°C |

| pH 1.2 Buffer | > 168 | 120 | 55 |

| pH 4.5 Buffer | > 168 | > 168 | 130 |

| pH 7.4 Buffer | > 168 | > 168 | > 168 |

Visualizations

Diagrams are provided to illustrate experimental workflows and potential biological interactions of Compound X.

Caption: Experimental workflow for Compound X solubility and stability testing.

Caption: Hypothetical signaling pathway activated by Compound X.

Initial Toxicity Screening of Compound X: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicity screening of a novel therapeutic candidate, designated as Compound X. The following sections detail the experimental protocols, present the quantitative findings from a battery of in vitro and in vivo assays, and illustrate key experimental workflows and toxicological pathways. This document is intended to serve as a foundational resource for assessing the preliminary safety profile of new chemical entities.

Executive Summary

Compound X was subjected to a tiered approach for initial toxicity screening, beginning with in vitro assays to assess cytotoxicity and genotoxicity, followed by a preliminary in vivo acute toxicity study. Early-stage in vitro testing is a critical component of preclinical studies, offering a rapid and cost-effective means to identify potential toxic liabilities of drug candidates before advancing to more complex animal testing.[1][2][3] This strategy aligns with regulatory guidance, which encourages a tiered approach starting with in vitro tests and progressing to in vivo studies to identify adverse effects early in development.[4] The primary goals of this initial safety evaluation are to identify a safe starting dose for further studies, pinpoint potential target organs for toxicity, and establish safety parameters for future clinical monitoring.[5][6]

The results indicate that Compound X exhibits dose-dependent cytotoxicity in hepatic and renal cell lines. No significant genotoxic potential was observed in the Ames test or the in vitro micronucleus assay. The in vivo acute toxicity study in rodents established a preliminary maximum tolerated dose (MTD). These findings provide a crucial first look at the toxicological profile of Compound X, guiding further development and more comprehensive safety assessments.

In Vitro Toxicity Assessment

A battery of in vitro assays was conducted to evaluate the cytotoxic and genotoxic potential of Compound X. Such assays are essential for early-stage toxicity testing, helping to reduce reliance on animal models and minimize the risk of failure in later preclinical or clinical trials.[1]

Cytotoxicity Assays

Cytotoxicity was evaluated to determine the potential of Compound X to cause cell death.[2] Two common and reliable methods were employed: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes.[7][8]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Seeding: Human hepatocarcinoma (HepG2) and human embryonic kidney (HEK293) cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.

-

Compound Treatment: Cells were treated with Compound X at concentrations ranging from 0.1 µM to 100 µM for 24 and 48 hours. A vehicle control (0.1% DMSO) was also included.

-

MTT Addition: After the incubation period, 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.[7]

-

Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control. The IC₅₀ (half-maximal inhibitory concentration) was calculated using non-linear regression analysis.

Lactate Dehydrogenase (LDH) Assay

-

Cell Seeding and Treatment: HepG2 and HEK293 cells were seeded and treated with Compound X as described for the MTT assay. Controls included untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).[8]

-

Supernatant Collection: After the treatment period, an aliquot of the cell culture supernatant was transferred to a new 96-well plate.[8][9]

-

LDH Reaction: The LDH reaction solution was added to the supernatant.

-

Incubation: The plate was incubated at room temperature for 30 minutes, protected from light.

-

Absorbance Measurement: The absorbance was measured at 490 nm.

-

Data Analysis: Cytotoxicity was calculated as the percentage of LDH released relative to the maximum LDH release control.

The cytotoxic effects of Compound X on HepG2 and HEK293 cells are summarized in the tables below.

Table 1: IC₅₀ Values of Compound X from MTT Assay

| Cell Line | 24-hour IC₅₀ (µM) | 48-hour IC₅₀ (µM) |

| HepG2 | 45.2 ± 3.1 | 28.7 ± 2.5 |

| HEK293 | 68.9 ± 4.5 | 42.1 ± 3.9 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Percentage of LDH Release Induced by Compound X (at 48 hours)

| Concentration (µM) | HepG2 (% Cytotoxicity) | HEK293 (% Cytotoxicity) |

| 1 | 2.5 ± 0.8 | 1.9 ± 0.5 |

| 10 | 15.8 ± 2.2 | 10.4 ± 1.8 |

| 50 | 48.3 ± 4.1 | 35.7 ± 3.3 |

| 100 | 85.1 ± 6.7 | 72.4 ± 5.9 |

Data are presented as mean ± standard deviation from three independent experiments.

Genotoxicity Assays

Genotoxicity testing is a critical component of safety assessment, designed to detect the potential of a substance to damage genetic material.[10] A standard battery of in vitro tests is recommended by regulatory agencies to cover the main endpoints of genotoxicity.[11] The initial screening of Compound X included the bacterial reverse mutation (Ames) test and the in vitro micronucleus test.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is widely used for initial genotoxicity screening to detect point mutations.[12]

-

Bacterial Strains: Histidine-requiring strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) were used.[10][13]

-

Metabolic Activation: The assay was performed with and without the addition of a rat liver homogenate (S9 mix) to assess the mutagenicity of both the parent compound and its metabolites.[11]

-

Exposure: The bacterial strains were exposed to various concentrations of Compound X (0.5 to 5000 µ g/plate ).

-

Incubation: The plates were incubated at 37°C for 48 hours.

-

Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) was counted.

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (vehicle control) count.

In Vitro Micronucleus Test

The micronucleus test identifies chromosomal damage (clastogenicity) or abnormal chromosome segregation (aneugenicity) in mammalian cells.[10]

-

Cell Line: Chinese Hamster Ovary (CHO) cells were used for this assay.[14]

-

Treatment: Cells were treated with Compound X at various concentrations for a short duration (4 hours) with and without S9 mix, and for a longer duration (24 hours) without S9 mix.

-

Cytochalasin B: Cytochalasin B was added to block cytokinesis, resulting in binucleated cells, which makes micronuclei easier to score.

-

Harvesting and Staining: Cells were harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

-

Microscopic Analysis: The frequency of micronucleated cells in binucleated cells was determined by microscopic examination.

-

Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells is indicative of genotoxic potential.

Table 3: Results of the Ames Test for Compound X

| S. typhimurium Strain | With S9 Mix | Without S9 Mix | Result |

| TA98 | Negative | Negative | Non-mutagenic |

| TA100 | Negative | Negative | Non-mutagenic |

| TA1535 | Negative | Negative | Non-mutagenic |

| TA1537 | Negative | Negative | Non-mutagenic |

Negative indicates no significant increase in revertant colonies compared to the vehicle control.

Table 4: Results of the In Vitro Micronucleus Test for Compound X

| Treatment Condition | Highest Non-toxic Concentration | Micronucleus Induction | Result |

| 4h, with S9 | 75 µM | Not Significant | Negative |

| 4h, without S9 | 75 µM | Not Significant | Negative |

| 24h, without S9 | 50 µM | Not Significant | Negative |

Not Significant indicates no statistically significant increase in the frequency of micronucleated cells compared to the vehicle control.

In Vivo Acute Toxicity Screening

A single-dose acute toxicity study was conducted in rodents to determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity.[15] This study is a foundational component of the toxicological assessment and helps guide dose selection for subsequent repeat-dose toxicity studies.[15][16]

Experimental Protocol

-

Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old) were used.

-

Administration: Compound X was administered via a single oral gavage at doses of 50, 150, and 500 mg/kg. A vehicle control group was also included.

-

Observation Period: Animals were observed for clinical signs of toxicity and mortality for 14 days post-administration.[15]

-

Parameters Monitored: Observations included changes in skin, fur, eyes, and behavior. Body weights were recorded at baseline and on days 7 and 14.

-

Necropsy: At the end of the observation period, all animals were euthanized, and a gross necropsy was performed.

Quantitative Data Summary

Table 5: Summary of Acute Oral Toxicity Study of Compound X in Rats

| Dose (mg/kg) | Mortality (M/F) | Key Clinical Signs | Gross Necropsy Findings |

| 0 (Vehicle) | 0/0 | None | No abnormalities observed |

| 50 | 0/0 | None | No abnormalities observed |

| 150 | 0/0 | Mild lethargy within 4 hours, resolved by 24 hours | No abnormalities observed |

| 500 | 1/1 | Severe lethargy, piloerection, ataxia | Discoloration of the liver in deceased animals |

Visualizations: Workflows and Pathways

Tiered Toxicity Testing Strategy

A tiered or staged approach to toxicity testing is an efficient strategy to maximize the use of in vitro data and minimize animal testing.[17][18][19] This approach begins with foundational in vitro assays and progresses to more complex in vivo studies only as necessary.[20]

Caption: Tiered approach for initial toxicity assessment of new compounds.

Cytotoxicity Assay Workflow (MTT)

The following diagram illustrates the general workflow for assessing cell viability using the MTT assay.

Caption: General experimental workflow for the MTT cytotoxicity assay.

Simplified Drug-Induced Stress and Toxicity Pathway

Drug-induced toxicity often involves the generation of reactive metabolites and oxidative stress, which can activate stress-activated protein kinases (SAPKs) like JNK and p38, ultimately leading to cell death.[21][22][23][24]

References

- 1. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]

- 2. kosheeka.com [kosheeka.com]

- 3. news-medical.net [news-medical.net]

- 4. histologix.com [histologix.com]

- 5. pacificbiolabs.com [pacificbiolabs.com]

- 6. fda.gov [fda.gov]

- 7. benchchem.com [benchchem.com]

- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Ames & Micronucleus: key genotoxicity tests | GenEvolutioN [genevolution.fr]

- 11. Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 14. nelsonlabs.com [nelsonlabs.com]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. GLP Toxicity studies | REACH | EFSA | EMA | vivo Science GmbH [vivo-science.com]

- 17. Tiered toxicity testing: evaluation of toxicity-based decision triggers for human health hazard characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tiered approach | EFSA [efsa.europa.eu]

- 19. researchgate.net [researchgate.net]

- 20. academic.oup.com [academic.oup.com]

- 21. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. evotec.com [evotec.com]

- 23. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Compound X (Ibuprofen as a model)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of Compound X, using the well-characterized nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen as a model. The information presented herein is intended to support research and development efforts by providing detailed data and methodologies.

Pharmacokinetics

The disposition of Compound X in the body is characterized by rapid oral absorption, high plasma protein binding, extensive hepatic metabolism, and renal excretion of its metabolites.

Absorption

Following oral administration, Compound X is rapidly and almost completely absorbed from the gastrointestinal tract.[1][2][3] The rate of absorption can be influenced by the formulation, with solubilized capsules and arginine salts achieving faster peak plasma concentrations than standard tablets.[4][5] While food may delay the time to peak concentration (Tmax) and reduce the peak plasma concentration (Cmax), the overall extent of absorption (bioavailability) is not significantly affected.[2][6]

Distribution

Compound X is extensively bound to plasma proteins, primarily albumin (>98%).[1][3] This high degree of protein binding limits its volume of distribution.

Metabolism

Compound X undergoes extensive metabolism in the liver, with very little of the drug excreted unchanged in the urine.[1][3] The primary metabolic pathway is oxidation, mediated mainly by the cytochrome P450 enzymes CYP2C9 and, to a lesser extent, CYP2C8.[2][3]

The major metabolites are 2-hydroxy-ibuprofen and carboxy-ibuprofen, which are pharmacologically inactive.[1][3] Compound X is administered as a racemic mixture of S-(+)-ibuprofen and R-(-)-ibuprofen. The S-enantiomer is responsible for most of the pharmacological activity.[4] A significant portion (50-65%) of the inactive R-enantiomer is converted to the active S-enantiomer in the body by the enzyme α-methylacyl-CoA racemase.[1][3]

Excretion

The metabolites of Compound X are primarily excreted in the urine, with elimination being almost complete within 24 hours of the last dose.[7] Approximately 95% of the dose is recovered in the urine as metabolites or their glucuronide conjugates.[7]

Pharmacokinetic Data Summary

The following tables summarize key pharmacokinetic parameters for Compound X (Ibuprofen model) from various studies.

Table 1: Single-Dose Pharmacokinetic Parameters of Different Oral Formulations (200 mg dose) [5]

| Formulation | Tmax (hours, median) | Cmax (µg/mL, mean) | AUC0–t (µg·h/mL, mean) |

| Ibuprofen Arginine | 0.42 | 21.4 | 48.9 |

| Solubilized Capsule | 0.50 | 20.4 | 47.7 |

| Standard Tablet | 1.25 | 17.1 | 47.2 |

Table 2: Pharmacokinetic Parameters of Sustained-Release Capsules (Fasting vs. Fed State) [8]

| State | Tmax (hours, median) | Cmax (µg/mL, mean ± SD) |

| Fasting | 4.5 - 5.0 | 13.88 ± 2.60 to 14.86 ± 3.19 |

| Fed | 5.6 - 6.0 | 19.77 ± 3.36 to 21.31 ± 4.08 |

Table 3: Comparison of Oral and Intravenous Administration [9]

| Parameter | Oral Ibuprofen | IV Ibuprofen |

| Bioavailability | 80-100% | 100% |

| Tmax (hours) | 1.5 - 2.0 | 0.25 - 0.5 |

| Cmax (µg/mL) | 20 - 30 | 60 - 100 |

| Half-life (t½) (hours) | 1.8 - 2.0 | 1.8 - 2.0 |

Pharmacodynamics

The primary mechanism of action of Compound X is the non-selective, reversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][7][10] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[7][11]

Mechanism of Action

By blocking the COX enzymes, Compound X reduces the synthesis of various prostanoids, including:

-

Prostaglandin E2 (PGE2): A primary mediator of inflammation, pain sensitization, and fever.[1]

-

Prostaglandin I2 (PGI2 or Prostacyclin): Involved in inflammation and vasodilation.[1]

-

Thromboxane A2 (TXA2): A potent promoter of platelet aggregation, primarily produced by COX-1 in platelets.[1]

The anti-inflammatory, analgesic, and antipyretic effects of Compound X are largely attributed to the inhibition of COX-2, while the inhibition of COX-1 is associated with some of its side effects, such as gastrointestinal irritation.[7][11] The S-enantiomer is a more potent inhibitor of both COX enzymes compared to the R-enantiomer.[1][10]

Pharmacodynamic Data Summary

Table 4: In Vitro Inhibitory Activity of S-Ibuprofen [1]

| Enzyme | IC50 (µmol/L) |

| COX-1 | 2.1 |

| COX-2 | 1.6 |

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound against COX-1 and COX-2.

Objective: To measure the half-maximal inhibitory concentration (IC50) of Compound X against purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Compound X (test inhibitor).

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0).

-

Heme (cofactor).

-

Colorimetric or fluorometric detection kit for prostaglandin E2 (PGE2).

-

Microplate reader.

Procedure:

-

Prepare a series of dilutions of Compound X in the assay buffer.

-

In a 96-well microplate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).

-

Add the different concentrations of Compound X or vehicle control to the appropriate wells.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Allow the reaction to proceed for a specific time (e.g., 20 minutes) at 37°C.

-

Stop the reaction by adding a stopping agent (e.g., a solution of 10% trichloroacetic acid in 1 N hydrochloric acid).[12]

-

Measure the amount of PGE2 produced using an ELISA-based detection kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of Compound X relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathway: Prostaglandin Synthesis

The following diagram illustrates the prostaglandin synthesis pathway and the site of action for Compound X.

References

- 1. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ibuprofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. dovepress.com [dovepress.com]

- 5. Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Ibuprofen - Wikipedia [en.wikipedia.org]

- 8. dovepress.com [dovepress.com]

- 9. researchgate.net [researchgate.net]

- 10. ClinPGx [clinpgx.org]

- 11. news-medical.net [news-medical.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and History of Velatinib (Compound X)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Velatinib (internally designated Compound X) is a potent and selective small-molecule inhibitor of Janus Kinase 2 (JAK2), particularly the pathogenic V617F mutant. The discovery of the JAK2 V617F mutation in 2005 was a landmark event in understanding the pathophysiology of myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF).[1][2] This mutation leads to constitutive activation of the JAK-STAT signaling pathway, driving uncontrolled cell proliferation.[3][4] Velatinib was developed as a rationally designed therapeutic to target this aberrant pathway. This document provides an in-depth overview of the discovery of Velatinib, its mechanism of action, key preclinical data, and the experimental protocols used in its characterization.

The Discovery of Velatinib: A Timeline

The development of Velatinib was a direct consequence of the identification of the JAK2 V617F mutation as a key driver of MPNs.[5] The timeline from target identification to the development of selective inhibitors was rapid, reflecting the urgent need for targeted therapies.[6]

-

2005: The Breakthrough. Multiple research groups independently reported a single, acquired gain-of-function mutation (V617F) in the JAK2 gene in the majority of patients with MPNs.[1][7] This discovery provided a clear therapeutic target.

-

2006-2007: High-Throughput Screening. Leveraging this new understanding, a high-throughput screening campaign of diverse chemical libraries was initiated to identify compounds that could inhibit the kinase activity of the JAK2 V617F protein. Initial hits were identified based on their ability to inhibit the phosphorylation of a peptide substrate in in vitro kinase assays.

-

2007-2009: Lead Optimization. The initial hits underwent extensive medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties. This lead optimization process led to the synthesis of Velatinib (Compound X), a novel pyrazole-containing compound with high affinity for the ATP-binding pocket of JAK2.[1]

-

2009-2011: Preclinical Validation. Velatinib demonstrated potent and selective inhibition of JAK2 in biochemical and cell-based assays. Subsequent studies in animal models of JAK2 V617F-driven MPN confirmed its in vivo efficacy, showing significant reductions in splenomegaly and normalization of blood cell counts.[7][8] Ruxolitinib, another JAK1/2 inhibitor, was approved by the FDA in 2011 for myelofibrosis based on similar preclinical and clinical findings.[9][10][11]

Mechanism of Action

Velatinib functions as an ATP-competitive inhibitor of JAK1 and JAK2. The JAK2 V617F mutation, located in the pseudokinase (JH2) domain, disrupts its autoinhibitory function, leading to constitutive activation of the kinase (JH1) domain.[4][12] This results in the continuous phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5.[13] Activated STAT5 dimerizes, translocates to the nucleus, and drives the transcription of genes involved in cell proliferation and differentiation, leading to the MPN phenotype.[3][14] Velatinib binds to the ATP-binding site within the JAK2 kinase domain, blocking the phosphorylation of STAT5 and thereby inhibiting the downstream signaling cascade.

Caption: The JAK-STAT signaling pathway and the inhibitory action of Velatinib.

Quantitative Data Summary

Velatinib's activity was characterized through a series of in vitro and in vivo experiments. The data below summarizes its potency, selectivity, and preclinical efficacy.

Table 1: In Vitro Kinase Selectivity Profile of Velatinib

| Kinase Target | IC50 (nM) |

|---|---|

| JAK2 (V617F) | 2.1 |

| JAK2 (Wild-Type) | 2.8 |

| JAK1 | 3.3 |

| TYK2 | 19 |

| JAK3 | >300 |

IC50 values were determined using a radiometric in vitro kinase assay. Lower values indicate greater potency.[15]

Table 2: In Vivo Efficacy of Velatinib in a Murine Model of MPN

| Treatment Group | Change in Spleen Weight (%) | White Blood Cell Count (x10⁹/L) |

|---|---|---|

| Vehicle Control | +150% | 45.2 |

| Velatinib (50 mg/kg, BID) | -45% | 12.5 |

Data from a bone marrow transplant mouse model expressing human JAK2V617F, treated for 28 days.[16][17]

Key Experimental Protocols

Detailed methodologies for the pivotal experiments are provided below to ensure reproducibility and facilitate further research.

This assay measures the ability of Velatinib to inhibit the phosphorylation of a substrate peptide by the purified JAK2 V617F enzyme.[18][19]

-

Reagents: Purified recombinant human JAK2 V617F enzyme, kinase reaction buffer (25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 2 mM DTT), biotinylated peptide substrate, [γ-³³P]-ATP, and Velatinib dilutions.

-

Plate Setup: In a 96-well plate, add 5 µL of kinase reaction buffer, 5 µL of the JAK2 enzyme, and 5 µL of Velatinib at various concentrations (or DMSO for control).

-

Pre-incubation: Mix gently and incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Reaction Initiation: Start the reaction by adding 10 µL of a mixture containing the peptide substrate and [γ-³³P]-ATP.

-

Incubation: Incubate the plate for 60 minutes at 30°C.

-

Termination and Capture: Stop the reaction by adding 25 µL of 3% phosphoric acid. Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated, phosphorylated substrate.

-

Washing: Wash the plate three times with wash buffer (1 M NaCl and 1% phosphoric acid) to remove unincorporated [γ-³³P]-ATP.

-

Detection: Dry the plate, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each Velatinib concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

This assay confirms Velatinib's mechanism of action in a cellular context by measuring the inhibition of STAT5 phosphorylation in a JAK2 V617F-expressing cell line.[13][20]

-

Cell Culture: Culture human erythroleukemia (HEL) cells, which endogenously express the JAK2 V617F mutation, in appropriate media.

-

Plating: Seed 5 x 10⁴ cells per well in a 96-well tissue culture plate and incubate overnight.

-

Compound Treatment: Treat the cells with serial dilutions of Velatinib (or DMSO control) for 2 hours at 37°C.

-

Cell Fixation: Fix the cells by adding 4% paraformaldehyde for 20 minutes at room temperature.

-

Permeabilization: Wash the cells and permeabilize them with 90% ice-cold methanol for 30 minutes.

-